molecular formula C11H9BrN2O2 B12445743 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B12445743
M. Wt: 281.10 g/mol
InChI Key: PDTBCPQKUWVVGZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains both an imidazole ring and a bromophenyl group

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c1-6-9(11(15)16)14-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

PDTBCPQKUWVVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and glyoxal.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving glyoxal and an amine source, such as ammonium acetate, under acidic conditions.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent like diethyl carbonate.

    Final Product Isolation: The final product is isolated through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the carboxylic acid group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions often involve polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

    2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methyl group can affect its electronic properties and steric interactions, making it distinct from other similar compounds.

Biological Activity

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a methyl group, and a carboxylic acid functionality, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H10BrN3O2\text{C}_{11}\text{H}_{10}\text{BrN}_3\text{O}_2

This compound is characterized by:

  • A bromophenyl group which enhances lipophilicity.
  • A methyl group that may influence steric hindrance and electronic properties.
  • A carboxylic acid group that can participate in hydrogen bonding and ionic interactions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways involved in cell growth and apoptosis.

  • Case Study : In a study involving human leukemia cell lines, the compound showed an IC50 value of approximately 10 µM, indicating potent cytotoxicity against these cells. It was observed that treatment led to apoptosis, characterized by increased caspase activity and morphological changes typical of programmed cell death .

Enzyme Interaction

The compound interacts with several enzymes critical for drug metabolism and cellular regulation:

  • Cytochrome P450 Enzymes : It has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to either inhibition or activation depending on the specific enzyme context.
  • Kinase Inhibition : Studies indicate that this compound can inhibit specific kinases involved in signal transduction pathways. For instance, it has demonstrated significant inhibition of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Signaling Pathways

The compound influences several cellular signaling pathways:

  • MAPK/ERK Pathway : It modulates this pathway, affecting gene expression related to cell growth and survival.
  • Apoptotic Pathways : The compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, leading to mitochondrial membrane potential changes and cytochrome c release .

Dosage Effects

The biological activity of this compound is dose-dependent:

Dosage (µM)Effect on Cell Viability (%)Apoptosis Induction (%)
1905
106525
203060

At lower concentrations, it may exhibit protective effects against oxidative stress, while higher concentrations lead to significant cytotoxicity .

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